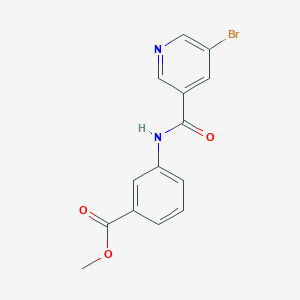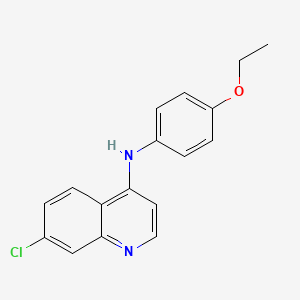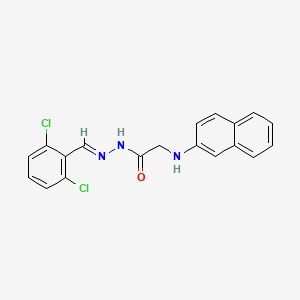![molecular formula C22H21ClN6O B5586671 (E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine](/img/structure/B5586671.png)
(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a triazolyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Chlorophenyl Intermediate: This involves the chlorination of a phenyl ring using reagents like chlorine gas or thionyl chloride.
Triazole Formation: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne.
Final Coupling: The final step involves coupling the chlorophenyl, methoxyphenyl, and triazolyl intermediates under specific conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorophenyl Derivatives: Compounds like chlorophenylmethane and chlorophenylamine share structural similarities.
Methoxyphenyl Derivatives: Compounds such as anisole and methoxybenzene are structurally related.
Triazole Derivatives: Compounds like 1,2,4-triazole and its substituted derivatives are similar in structure.
Uniqueness
(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O/c1-15-12-16(2)28(27-15)22-26-25-17(3)29(22)24-13-18-8-5-7-11-21(18)30-14-19-9-4-6-10-20(19)23/h4-13H,14H2,1-3H3/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFRPEBGTWEWGP-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclohexyl-3-cyclopropyl-5-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5586593.png)
![4-chloro-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide](/img/structure/B5586596.png)
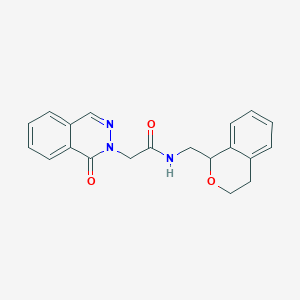
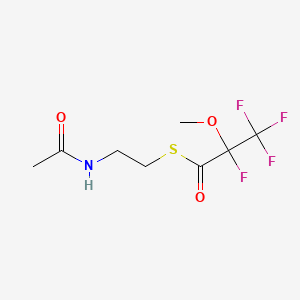
![2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586604.png)
![4-{2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE](/img/structure/B5586620.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5586635.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5586642.png)
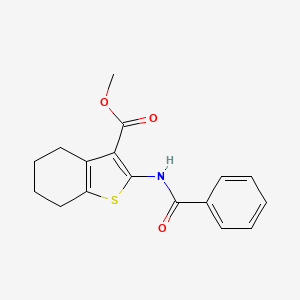
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide](/img/structure/B5586660.png)
![(2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B5586664.png)
